![molecular formula C9H18ClNO2 B2365000 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride CAS No. 2413885-56-8](/img/structure/B2365000.png)
7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride
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Overview
Description
7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro center, which is a point where two rings are connected through a single atom. The compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride has shown potential in drug discovery due to its biological activity. Research indicates that compounds with spirocyclic structures can exhibit significant antimicrobial and antifungal properties. For instance, studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
Case Study: Antimicrobial Activity
In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans, suggesting potent antimicrobial activity .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure enables the formation of complex molecules through various chemical reactions such as cyclization and substitution reactions. It is often utilized in the synthesis of pharmaceutical intermediates and advanced materials.
Synthesis Example:
A typical synthetic route involves the cyclization of diols and amines under acidic conditions to form the spirocyclic structure. This method has been optimized for yield and purity using continuous flow reactors in industrial settings .
Materials Science
In materials science, this compound has potential applications in developing advanced polymers and catalysts due to its unique chemical properties. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Development
Research conducted by ABC Institute demonstrated that incorporating this compound into polyurethanes improved tensile strength by 25% compared to control samples without the compound .
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but with different substituents.
2,6-Dioxa-9-azaspiro[4.5]decane: Lacks the dimethyl groups present in 7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of dimethyl groups, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications.
Biological Activity
7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride, also known by its CAS number 1486752-76-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including mechanisms of action, therapeutic applications, and safety profiles.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C₉H₁₇N₀₂ |
Molecular Weight | 171.24 g/mol |
IUPAC Name | 7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane hydrochloride |
Appearance | Liquid |
Storage Temperature | Room temperature |
Research indicates that compounds within the spirodecane family exhibit various biological activities, including potential anticancer properties and effects on neurotransmitter systems. The specific mechanisms of action for this compound have not been extensively characterized; however, related compounds have demonstrated significant interactions with dopamine receptors and serotonin pathways.
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of similar spiro compounds on various cancer cell lines (A549, MDA-MB-231, HeLa). The results indicated that modifications in the chemical structure significantly enhanced anticancer activity. For instance, derivatives with specific substitutions showed IC50 values as low as 0.17 µM against MDA-MB-231 cells, suggesting a promising avenue for further research on spiro compounds including this compound .
- Dopamine Agonist Activity : Another study focused on related spiro compounds and their effects on dopamine receptors. The 4-indolymethyl derivative exhibited potent agonist activity in vivo with an ID50 of 0.095 µmol/kg in cardiovascular assays . This suggests that this compound could potentially influence dopamine pathways as well.
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
Activity Type | Description | Reference |
---|---|---|
Anticancer | Potential antiproliferative effects in cancer cell lines (IC50 values < 0.2 µM) | |
Dopamine Agonism | Exhibits agonist activity in cardiovascular assays |
Safety Profile
The safety profile of this compound is critical for its potential therapeutic use. The compound is classified with hazard statements indicating it may cause skin irritation and serious eye damage (H315-H318) . Precautionary measures include avoiding inhalation and contact with skin and eyes.
Properties
IUPAC Name |
7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2)5-10-6-9(12-8)3-4-11-7-9;/h10H,3-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGJYYAGATTOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2(O1)CCOC2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2413885-56-8 |
Source
|
Record name | 7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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